Potassium methoxide

Catalog No.
S657013
CAS No.
865-33-8
M.F
CH4KO
M. Wt
71.140 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium methoxide

CAS Number

865-33-8

Product Name

Potassium methoxide

IUPAC Name

potassium;methanolate

Molecular Formula

CH4KO

Molecular Weight

71.140 g/mol

InChI

InChI=1S/CH4O.K/c1-2;/h2H,1H3;

InChI Key

VXJPCEOTZNHHOA-UHFFFAOYSA-N

SMILES

C[O-].[K+]

Solubility

Solubility in water: reaction

Synonyms

potassium methylate

Canonical SMILES

CO.[K]

Strong Base and Nucleophile

Potassium methoxide is a strong base capable of deprotonating a wide range of acidic compounds. This makes it valuable for various organic synthesis reactions. For instance, it can be used for dehalogenation reactions, where it removes halogen atoms (like chlorine or bromine) from organic molecules Source: Sigma-Aldrich: .

Due to its nucleophilic character (attracted to positively charged centers), potassium methoxide can act as a methoxylating agent. This means it can introduce a methoxy group (CH₃O) to a molecule Source: Biosynth: .

Catalyst in Transesterification Reactions

Potassium methoxide serves as an efficient catalyst for transesterification reactions. These reactions involve the exchange of an ester group between two molecules. A prominent application is biodiesel production, where fats and oils undergo transesterification with methanol to yield fatty acid methyl esters (FAME), the main component of biodiesel Source: Wikipedia: .

Potassium methoxide is an organometallic compound with the chemical formula CH3OK\text{CH}_3\text{OK}. It consists of a potassium cation and a methoxide anion, making it a strong base and a potent nucleophile. This compound appears as a white to yellowish, hygroscopic, odorless crystalline powder. It is known for its high reactivity, particularly with water, leading to the formation of potassium hydroxide and methanol, which are both corrosive substances

1
. The compound is classified as an inflammable solid with a spontaneous ignition temperature of approximately 70 °C, indicating its potential hazards in handling and storage
1
.

Potassium methoxide is a hazardous material and requires careful handling due to the following properties:

  • Strong Base: Can cause severe skin burns and eye damage upon contact [].
  • Highly Reactive with Water: The violent reaction with water releases flammable methanol and generates heat, posing a fire and explosion hazard [].
  • Air Sensitive: Decomposes in moist air, releasing flammable methanol [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a lab coat when handling potassium methoxide.
  • Work in a well-ventilated fume hood.
  • Avoid contact with water and moisture.
  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen).
Due to its strong basicity and nucleophilicity. The primary reaction of interest involves its formation through the reaction of potassium hydroxide with methanol:

KOH+CH3OHK++OCH3+H2O\text{KOH}+\text{CH}_3\text{OH}\rightleftharpoons \text{K}^++\text{OCH}_3^-+\text{H}_2\text{O}

This equilibrium reaction highlights the importance of removing water to drive the reaction toward potassium methoxide production

1
. Additionally, potassium methoxide acts as a catalyst in transesterification reactions, particularly in biodiesel production, where it facilitates the conversion of triglycerides into methyl esters .

The biological activity of potassium methoxide is primarily linked to its strong alkaline properties. It reacts exothermically with water, generating potassium hydroxide, which can cause severe chemical burns upon contact with skin or tissues. This reaction underscores the importance of handling potassium methoxide with care in laboratory and industrial settings . Furthermore, while potassium methoxide itself has limited direct biological applications, its derivatives and reactions play significant roles in organic synthesis and pharmaceutical chemistry.

Potassium methoxide can be synthesized through several methods:

  • Direct Reaction: Mixing potassium hydroxide with anhydrous methanol under controlled conditions allows for the formation of potassium methoxide while minimizing water presence.
  • Dissolution Method: Potassium hydroxide can be dissolved in methanol to generate the methoxide ions needed for various

Potassium methoxide has several important applications:

  • Biodiesel Production: It serves as a catalyst in the transesterification process to convert vegetable oils or animal fats into biodiesel .
  • Organic Synthesis: Potassium methoxide is used in various organic reactions such as condensation, esterification, alkoxylation, and etherification due to its strong nucleophilic properties .
  • Research: It acts as a model system in studies exploring organometallic chemistry and catalysis.

Studies on potassium methoxide interactions primarily focus on its reactivity with water and other solvents. When mixed with water, it generates heat and forms potassium hydroxide and methanol, which can lead to hazardous conditions if not properly managed. Additionally, it reacts violently with oxidizing agents and acids, highlighting the need for careful handling in laboratory environments .

Potassium methoxide shares similarities with other alkoxides but exhibits unique properties due to its specific cation (potassium). Below are some comparable compounds:

CompoundFormulaUnique Properties
Sodium MethoxideCH3ONa\text{CH}_3\text{ONa}More commonly used due to lower cost; similar applications in biodiesel production.
Lithium MethoxideCH3OLi\text{CH}_3\text{OLi}Higher reactivity; often used in specialized organic synthesis.
Calcium MethoxideCH3OCa\text{CH}_3\text{OCa}Less soluble than sodium or potassium methoxides; used in specific industrial applications.

Potassium methoxide is distinguished by its higher solubility in methanol compared to sodium hydroxide, making it particularly effective as a catalyst for biodiesel production

1
. Additionally, its hygroscopic nature necessitates careful storage conditions to prevent degradation and ensure effective use in chemical processes.

Physical Description

Liquid
WHITE-TO-YELLOW HYGROSCOPIC POWDER.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

70.98992123 g/mol

Monoisotopic Mass

70.98992123 g/mol

Flash Point

11 °C c.c.

Heavy Atom Count

3

Density

1.7 g/cm³

LogP

-0.74

Melting Point

No melting point; decomposes at >50 °C

UNII

45MYQ0GWGB

GHS Hazard Statements

Aggregated GHS information provided by 189 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 189 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 188 of 189 companies with hazard statement code(s):;
H228 (45.74%): Flammable solid [Danger Flammable solids];
H251 (97.87%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H290 (45.74%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (45.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (44.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-33-8

Wikipedia

Potassium methoxide

General Manufacturing Information

Methanol, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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